2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- is a chemical compound with the molecular formula . It features a butanone structure substituted with a phenyl group that has a trimethylsilyl ether functionality. This compound is of interest in various chemical applications, including organic synthesis and materials science.
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- falls under the category of ketones due to the presence of the carbonyl group (C=O) in its structure. It is also classified as an organosilicon compound due to the presence of the trimethylsilyl group.
The synthesis of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- typically involves several steps:
The synthesis may employ techniques such as:
The molecular structure of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- can be represented as follows:
c1(c(cc(cc1)CCC(=O)C)OC)O[Si](C)(C)C
This data provides insight into its chemical behavior and potential reactivity.
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- can participate in various chemical reactions typical for ketones and organosilicon compounds:
Reactions are often monitored using techniques such as:
The mechanism of action for reactions involving 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- typically involves:
Kinetic studies may provide insights into reaction rates and mechanisms, often analyzed using spectrophotometric methods.
Relevant data from spectral analyses confirm these properties and assist in characterizing the compound further .
2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- finds applications in:
Research continues into its potential uses in pharmaceuticals and agrochemicals, leveraging its unique structural features for targeted applications .
This detailed analysis highlights the significance of 2-Butanone, 4-[4-[(trimethylsilyl)oxy]phenyl]- in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2